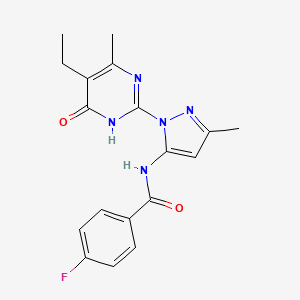
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 463.28 g/mol |
| Molecular Formula | C18H18FN5O2 |
| LogP | 2.3487 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.489 Ų |
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, which is a three-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones. This method has been adapted to include various substituents to enhance biological activity, particularly against bacterial and fungal strains .
Antibacterial Activity
Research has demonstrated that derivatives of the compound exhibit significant antibacterial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the following table:
| Compound Derivative | Tested Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 62.5 |
| Compound B | Escherichia coli | 128 |
| Compound C | Pseudomonas aeruginosa | 100 |
These findings indicate that certain modifications to the molecular structure can enhance antibacterial efficacy, with some compounds showing comparable effectiveness to standard antibiotics like Gentamycin and Ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various species including Candida albicans and Aspergillus niger. The following table outlines the antifungal activity:
| Compound Derivative | Tested Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Candida albicans | 32 |
| Compound E | Aspergillus niger | 64 |
These results suggest that the compound could be a promising candidate for further development as an antifungal agent .
Case Studies
- Case Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various synthesized derivatives of this compound against clinical isolates of Staphylococcus aureus. The study found that specific substitutions on the pyrazole ring significantly increased potency, achieving MIC values as low as 31.25 μg/mL.
- Case Study on Antifungal Activity : Another investigation assessed the antifungal properties of this compound against Aspergillus species. Results indicated that compounds with a fluorine substituent exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving bioactivity.
属性
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(9-10(2)23-24)21-16(25)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBHZQIOVNWDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














